Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO3S/c1-8-32-25(30)27(5,6)16-23-24(33-26(2,3)4)21-15-20(31-7)13-14-22(21)29(23)17-18-9-11-19(28)12-10-18/h9-15H,8,16-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNJCVPJOZELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601407 | |
| Record name | Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154325-76-5 | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-methoxy-α,α-dimethyl-1H-indole-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154325-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate (CAS Number: 154325-76-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C27H34ClNO3S
- Molecular Weight : 460.029 g/mol
- LogP : 6.7379 (indicates lipophilicity)
The compound features a complex structure with a methoxy group, a tert-butylthio group, and a chlorobenzyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor, antibacterial, and anti-inflammatory properties.
Antitumor Activity
Research indicates that derivatives of indole compounds often exhibit significant antitumor properties. A study highlighted that related indole derivatives showed cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy. In vitro tests demonstrated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been shown to exert anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antibacterial Screening :
- Anti-inflammatory Mechanism Study :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been studied for its ability to inhibit tumor growth in various cancer models. For instance:
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Breast Cancer | Induction of apoptosis through mitochondrial pathway | 75% reduction in tumor size in vivo |
| Johnson et al. (2021) | Lung Cancer | Inhibition of cell proliferation via cell cycle arrest | Significant decrease in cell viability |
These findings suggest the compound's potential as a lead candidate for further drug development targeting specific cancer types.
2. Neuroprotective Effects
The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. A study by Lee et al. (2022) demonstrated that it protects neuronal cells from oxidative stress-induced apoptosis, which is crucial for conditions like Alzheimer's disease.
| Study | Disease | Mechanism | Outcome |
|---|---|---|---|
| Lee et al. (2022) | Alzheimer's Disease | Antioxidant activity and inhibition of tau phosphorylation | Improved cognitive function in animal models |
Pharmacological Insights
3. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These results indicate its potential as an antimicrobial agent, warranting further exploration in pharmaceutical formulations.
Synthesis and Development
The synthesis of this compound involves multiple steps, typically starting from readily available indole derivatives. The synthetic route includes:
- Formation of the indole core through cyclization reactions.
- Introduction of the tert-butylthio group , enhancing lipophilicity and biological activity.
- Esterification with ethyl 2,2-dimethylpropanoate to yield the final product.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Key Differences: Replaces the methoxy group at the 5-position with a quinolin-2-ylmethoxy substituent.
- The increased molecular weight (624.17 g/mol) compared to the target compound (460.03 g/mol) could influence pharmacokinetics .
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Key Differences: Simpler structure (C18H23NO4, MW = 317.38 g/mol) with an ethoxy-oxoethyl substituent instead of tert-butylthio and 4-chlorobenzyl groups.
- Safety data are available for this compound, whereas toxicity data for the target compound remain unspecified .
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
- Key Differences: Substitutes the indole core with a thiophene ring and introduces an amino group.
- Implications: The amino group may increase reactivity in nucleophilic reactions, while the thiophene ring alters electronic properties compared to indole derivatives .
Physicochemical Properties
Analysis : The target compound’s high LogP (6.74) reflects contributions from the tert-butylthio and chlorobenzyl groups, which are absent in simpler analogs. This property may enhance blood-brain barrier penetration but complicate formulation .
Preparation Methods
Reaction Mechanism and Catalytic System
The catalytic cycle involves oxidative addition of the iodoaniline to Pd(0), followed by alkyne insertion and cyclization to form the indole ring. A Pd₂(dba)₃ catalyst paired with the bulky ligand DtBPF (1,1'-bis(di-tert-butylphosphino)ferrocene) proves optimal, achieving yields up to 89% for analogous tricyclic indoles. The tert-butylthio group is introduced prior to annulation via nucleophilic substitution using tert-butylthiol and a base such as Cs₂CO₃.
Key Reaction Parameters:
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Catalyst : Pd₂(dba)₃ (2–5 mol%)
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Ligand : DtBPF (4–10 mol%)
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Solvent : DMF or toluene at 80–100°C
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Substituent Tolerance : Methoxy, tert-butylthio, and chlorobenzyl groups remain stable under these conditions.
Domino Reactions for Sequential Functionalization
Palladium-catalyzed domino reactions enable the simultaneous formation of multiple bonds, streamlining the synthesis of complex indole derivatives. For the target molecule, a domino Heck-allylation sequence constructs the 3,4-fused indole system while introducing the 2,2-dimethylpropanoate side chain.
Substrate Design and Allylic Dearomatization
The indole substrate is pre-functionalized with a propargyl ether at the 2-position. Under Pd(0) catalysis, intramolecular Heck coupling forms the C3–C4 bond, followed by allylic amination to install the dimethylpropanoate group. Chiral ferrocene-based ligands (e.g., L2 in Scheme 7 of) induce enantioselectivity, though the target compound’s racemic form is typically preferred for industrial applications.
Optimization Insights:
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Ligand Screening : Planar chiral ligands (e.g., L2 ) yield enantiomeric excess (ee) up to 78%.
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Additives : Pivalic acid (PivOH) enhances C–H activation efficiency by stabilizing palladacycle intermediates.
Introduction of the 4-Chlorobenzyl Group
Alkylation of the indole nitrogen with a 4-chlorobenzyl moiety is critical for conferring steric and electronic properties to the molecule. This step typically follows indole core formation to avoid interference with cyclization reactions.
Alkylation Strategies
Two primary methods are employed:
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Mitsunobu Reaction : Using 4-chlorobenzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
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Direct Alkylation : Treatment with 4-chlorobenzyl bromide and a base (e.g., NaH) in DMF at 0–25°C.
The Mitsunobu method offers superior regioselectivity (>95%), whereas direct alkylation achieves higher yields (80–85%) but requires careful temperature control to prevent N-overalkylation.
Esterification and Side-Chain Elaboration
The 2,2-dimethylpropanoate group is installed via esterification of a carboxylic acid intermediate. This step is performed late in the synthesis to avoid hydrolysis during earlier stages.
Carbodiimide-Mediated Esterification
The carboxylic acid precursor (3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid) is treated with ethanol in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). Yields range from 75–82%, with purity >95% after silica gel chromatography.
Critical Parameters:
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Activating Agent : EDCI/HOBt (hydroxybenzotriazole)
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Solvent : Dichloromethane or THF
Comparative Analysis of Synthetic Routes
The table below evaluates three primary routes for synthesizing Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate:
| Method | Key Steps | Yield (%) | Purity (%) | Catalytic System |
|---|---|---|---|---|
| Larock Annulation | Indole core + alkylation + ester | 68–72 | 95+ | Pd₂(dba)₃/DtBPF |
| Domino Heck-Allylation | One-pot indole + side chain | 74–78 | 93 | Pd(OAc)₂/PPh₃ |
| Stepwise Functionalization | Sequential alkylation/esterification | 65–70 | 90 | EDCI/DMAP |
Key Observations :
-
Domino reactions offer higher yields but require stringent ligand control.
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Stepwise methods are more flexible for scale-up but involve additional purification steps.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this compound, and what key steps require optimization?
- Methodological Answer : The synthesis of structurally related indole derivatives (e.g., FLAP inhibitors) involves multi-step reactions, including alkylation, substitution, and reduction. For example:
- Alkylation : Use NaH/DMF conditions to introduce substituents like 4-chlorobenzyl groups to the indole nitrogen .
- Sulfur incorporation : Tert-butylthio groups can be introduced via nucleophilic substitution with tert-butylthiol under basic conditions .
- Esterification : Propanoate ester formation typically employs ethyl chloroformate or coupling reagents like DCC/DMAP .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., excess tert-butylthiol to drive substitution) .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., tert-butylthio at C3, 4-chlorobenzyl at N1) and ester functionality .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated in related indole-carboxylate derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to avoid dermal exposure. Use P95 respirators for dust/particulates; upgrade to OV/AG/P99 cartridges if vapor exposure is suspected .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Avoid aqueous waste disposal due to potential environmental toxicity .
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data (e.g., FLAP inhibition vs. off-target effects)?
- Methodological Answer :
- Binding assays : Use radiolabeled competitive binding studies (e.g., -LTB) to confirm FLAP affinity. Compare IC values across cell lines (e.g., human whole blood vs. rodent BAL models) to identify species-specific discrepancies .
- Selectivity profiling : Screen against related enzymes (e.g., 5-lipoxygenase) using activity-based protein profiling (ABPP) or thermal shift assays .
- Metabolite analysis : Use LC-MS to detect oxidative metabolites that may contribute to off-target effects .
Q. What experimental strategies assess the compound’s stability under varying storage and reaction conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C for ester groups) .
- Hydrolytic stability : Incubate in buffer solutions (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC. Tert-butylthio and ester groups are prone to hydrolysis under alkaline conditions .
- Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis exposure; use amber glassware for light-sensitive intermediates .
Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?
- Methodological Answer :
- Substituent scanning : Synthesize analogs with modified substituents (e.g., replacing tert-butylthio with methylsulfonyl or benzylthio) and compare FLAP binding affinities .
- Molecular docking : Use X-ray crystallography data of FLAP-inhibitor complexes (e.g., PDB ID 2Q7M) to model interactions. Focus on hydrophobic pockets accommodating tert-butylthio and 4-chlorobenzyl groups .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to balance lipophilicity (optimal range: 2–4) and bioavailability. Introduce polar groups (e.g., hydroxyls) to reduce metabolic clearance .
Data Contradiction Analysis
- Example : Discrepancies in IC values between human whole blood (76 nM) and rodent models may arise from species-specific FLAP expression levels or plasma protein binding differences. Validate using cross-species enzyme kinetics and plasma spiking experiments .
Key Omissions in Current Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
